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In the dynamic field of medicinal chemistry, the 1-Methyl-4-(1,3-thiazol-2-yl)piperazine
scaffold has emerged as a privileged structure, serving as a versatile backbone for the

development of novel therapeutic agents. This guide provides a comparative analysis of the

efficacy of various analogs derived from this core, drawing upon a growing body of

experimental evidence. We will delve into their differential activities as cholinesterase inhibitors,

monoamine oxidase (MAO) inhibitors, and antinociceptive agents, offering a comprehensive

overview for researchers and drug development professionals. This analysis is grounded in

peer-reviewed data, highlighting key structure-activity relationships (SAR) that govern the

potency and selectivity of these compounds.

I. Introduction to the 1-Methyl-4-(1,3-thiazol-2-
yl)piperazine Scaffold
The unique chemical architecture of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, which combines

a thiazole ring with a piperazine moiety, provides a foundation for diverse pharmacological

activities.[1] The thiazole ring, a five-membered heterocyclic system containing sulfur and

nitrogen, is a common feature in many biologically active compounds.[2] Similarly, the

piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a well-established

pharmacophore found in numerous CNS-active drugs.[1] The strategic combination of these

two rings allows for fine-tuning of physicochemical properties such as solubility, lipophilicity,
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and hydrogen bonding capacity, which in turn influences their interaction with biological targets.

[1]

This guide will explore how modifications to this core structure impact its efficacy against three

distinct and significant biological targets: acetylcholinesterase (AChE), monoamine oxidase-A

(MAO-A), and opioid receptors.

II. Comparative Efficacy at Key Biological Targets
The versatility of the thiazolylpiperazine scaffold is evident in the diverse range of biological

activities exhibited by its analogs. By systematically modifying the substituents on both the

thiazole and piperazine rings, researchers have been able to develop compounds with potent

and often selective activities.

A. Cholinesterase Inhibition: A Focus on Alzheimer's
Disease
Background: The cholinergic hypothesis of Alzheimer's disease posits that a decline in

acetylcholine (ACh) levels contributes to cognitive deficits.[3] Acetylcholinesterase (AChE) is

the primary enzyme responsible for ACh degradation, making it a key therapeutic target.[3][4]

A series of thiazolylhydrazone derivatives have been synthesized and evaluated for their ability

to inhibit AChE.[3][5] The general structure involves the thiazole ring linked to a piperazine-

containing side chain via a hydrazone bridge.

Comparative Efficacy Data:
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Compound ID
Key Structural
Features

AChE IC50
(µM)

BuChE
Inhibition

Reference

2i

Thiazolylhydrazo

ne with an

undisclosed

substituent

0.028 ± 0.001 Weak [3][5]

2g

Thiazolylhydrazo

ne with an

undisclosed

substituent

0.031 ± 0.001 Weak [3][5]

2e

Thiazolylhydrazo

ne with an

undisclosed

substituent

0.040 ± 0.001 Weak [3][5]

3c

Thiazolylhydrazo

ne with a

methoxy group

on the phenyl

ring

0.0317 ± 0.001 Not significant [4]

2b

Thiazolylhydrazo

ne with an

undisclosed

substituent

0.056 ± 0.002 Weak [3][5]

2a

Thiazolylhydrazo

ne with an

undisclosed

substituent

0.063 ± 0.003 Weak [3][5]

3a

Thiazolylhydrazo

ne with an

unsubstituted

phenyl ring

0.0496 ± 0.002 Not significant [4]

2j Thiazolylhydrazo

ne with an

0.138 ± 0.005 Weak [3][5]
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undisclosed

substituent

2d

Thiazolylhydrazo

ne with an

undisclosed

substituent

0.147 ± 0.006 Weak [3][5]

3i

Thiazolylhydrazo

ne with a

trifluoromethyl

group on the

phenyl ring

0.2158 ± 0.010 Not significant [4]

Donepezil (Reference Drug) - - [3][5]

Structure-Activity Relationship Insights:

The data reveals that thiazolylhydrazone derivatives can be potent and selective AChE

inhibitors. Compound 2i emerged as the most active in its series, with an IC50 value

comparable to the reference drug, donepezil.[5] The presence of a methoxy group at the para

position of the benzene ring in compound 3c also conferred potent AChE inhibitory activity.[4] In

contrast, most of these analogs displayed weak inhibition of butyrylcholinesterase (BuChE),

indicating a favorable selectivity profile.[3][5]

Signaling Pathway: Cholinergic Neurotransmission
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Caption: Inhibition of AChE by thiazolylpiperazine analogs increases acetylcholine levels.
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B. Monoamine Oxidase-A (MAO-A) Inhibition: A Potential
Antidepressant Avenue
Background: Monoamine oxidase-A (MAO-A) is a key enzyme in the metabolism of

neurotransmitters like serotonin and norepinephrine.[6] Inhibition of MAO-A increases the

levels of these neurotransmitters, a mechanism utilized by several antidepressant drugs.[6]

A series of thiazolylhydrazine-piperazine derivatives were designed and synthesized to target

MAO-A.[7] These compounds feature a 4-methylpiperazin-1-yl moiety.

Comparative Efficacy Data:

Compound ID
Key Structural
Features

MAO-A IC50
(µM)

MAO-B
Inhibition

Reference

3e

4-nitrophenyl

substituent on

the thiazole ring

0.057 ± 0.002
Selective for

MAO-A
[7][8]

3i

2,4-dimethyl

substituent on

the phenyl ring

0.080 ± 0.003
Selective for

MAO-A
[6]

3d
Undisclosed

substituent
0.117 ± 0.004

Selective for

MAO-A
[7]

3c
Undisclosed

substituent
0.188 ± 0.008

Selective for

MAO-A
[7]

Clorgiline
(Reference

MAO-A Inhibitor)
0.062 ± 0.002 - [7][8]

Moclobemide
(Reference

MAO-A Inhibitor)
6.061 ± 0.262 - [7][8]

Structure-Activity Relationship Insights:

The results indicate that these thiazolylhydrazine-piperazine derivatives are potent and

selective MAO-A inhibitors.[7] Compound 3e, with a 4-nitrophenyl group, demonstrated an IC50
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value more potent than the reference drug moclobemide and comparable to clorgiline.[7][8] The

presence of electron-withdrawing groups on the phenyl ring attached to the thiazole appears to

be beneficial for MAO-A inhibition. The selectivity for MAO-A over MAO-B is a desirable

characteristic for antidepressant drug candidates, as it can reduce the risk of certain side

effects.

Signaling Pathway: Monoamine Neurotransmission
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Caption: MAO-A inhibition by thiazolylpiperazine analogs increases monoamine levels.

C. Antinociceptive Activity: Targeting Opioid Receptors
Background: Opioid receptors are the primary targets for many potent analgesics.[9]

Compounds that can modulate these receptors have the potential to be developed as new pain

management therapies.

A series of thiazole-piperazine derivatives were synthesized and evaluated for their

antinociceptive (pain-relieving) effects, with studies indicating the involvement of the opioidergic

system.[10][11]

In Vivo Efficacy Data:
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Compound ID
Key Structural
Features

Antinociceptiv
e Effect (50
mg/kg)

Mechanism of
Action

Reference

3a, 3b, 3c, 3f, 3g

Thiazole-

piperazine

derivatives

Significant

prolongation of

reaction times in

tail-clip and hot-

plate tests

Opioidergic

mechanisms

(reversed by

naloxone)

[10][11]

Structure-Activity Relationship Insights:

The in vivo studies demonstrated that several thiazole-piperazine derivatives possess both

centrally and peripherally mediated antinociceptive activities.[11] The effects of the active

compounds were reversed by the opioid antagonist naloxone, strongly suggesting that their

analgesic properties are mediated through the opioid system.[10][11] Molecular docking

studies further supported the interaction of these compounds with µ- and δ-opioid receptors.

[11][12]

Signaling Pathway: Opioid Receptor Activation
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Decreased Neuronal
Excitability Analgesia
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Caption: Thiazolylpiperazine analogs can induce analgesia via opioid receptor activation.

III. Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the key

experimental methodologies employed in the cited studies.
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A. In Vitro Cholinesterase Inhibition Assay (Ellman's
Method)
This spectrophotometric method is widely used to determine the inhibitory activity of

compounds against AChE and BuChE.

Workflow Diagram:
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Caption: Workflow for the in vitro cholinesterase inhibition assay.
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Step-by-Step Protocol:

Reagent Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BuChE),

various concentrations of the test compounds, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB),

and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE)

in an appropriate buffer (e.g., phosphate buffer, pH 8.0).

Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test

compound or the buffer (for control). Allow to pre-incubate for a specified time (e.g., 15

minutes) at a controlled temperature (e.g., 37°C).

Addition of DTNB: Add the DTNB solution to all wells.

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

Absorbance Measurement: Immediately begin measuring the change in absorbance at 412

nm at regular intervals using a microplate reader. The color change is due to the reaction of

thiocholine (a product of substrate hydrolysis) with DTNB to form 5-thio-2-nitrobenzoate.

Data Analysis: Calculate the rate of reaction for each concentration of the test compound.

Determine the percentage of inhibition relative to the control and calculate the IC50 value,

which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

B. In Vitro MAO-A Inhibition Assay
A fluorometric method is commonly used to assess the inhibitory activity of compounds against

MAO-A.

Workflow Diagram:
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Caption: Workflow for the in vitro MAO-A inhibition assay.

Step-by-Step Protocol:

Reagent Preparation: Prepare solutions of the MAO-A enzyme, various concentrations of the

test compounds, horseradish peroxidase (HRP), Amplex® Red reagent, and the substrate

(e.g., p-tyramine) in a suitable buffer.
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Pre-incubation: In a 96-well plate, add the MAO-A enzyme to wells containing either the test

compound or the buffer. Incubate for a defined period.

Reaction Initiation: Add a mixture of HRP, Amplex® Red, and the substrate to initiate the

reaction. The MAO-A enzyme will oxidize the substrate, producing hydrogen peroxide, which

in the presence of HRP, reacts with Amplex® Red to produce the fluorescent product,

resorufin.

Fluorescence Measurement: Measure the increase in fluorescence over time using a

fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

Data Analysis: Determine the rate of the reaction and calculate the percentage of inhibition

for each compound concentration. Calculate the IC50 value.

C. In Vivo Antinociceptive Assays (Hot-Plate and Tail-
Clip Tests)
These are standard behavioral tests in rodents to assess the central analgesic activity of

compounds.

Workflow Diagram:
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Caption: Workflow for in vivo antinociceptive assays.

Step-by-Step Protocol:

Animal Acclimatization: Acclimatize the animals (typically mice or rats) to the testing room

and equipment to reduce stress-induced variability.

Baseline Measurement:
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Hot-Plate Test: Place the animal on a heated surface (e.g., 55°C) and record the time it

takes for the animal to show a nociceptive response (e.g., licking a paw or jumping).

Tail-Clip Test: Apply a clip to the base of the animal's tail and measure the time it takes for

the animal to try and remove it. A cut-off time is used to prevent tissue damage.

Compound Administration: Administer the test compounds or vehicle control via a specific

route (e.g., intraperitoneal injection).

Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30,

60, 90 minutes), repeat the latency measurements as described in step 2.

Data Analysis: The antinociceptive effect is determined by a significant increase in the

latency to the thermal stimulus compared to the baseline and the vehicle-treated control

group.

IV. Conclusion and Future Directions
The 1-Methyl-4-(1,3-thiazol-2-yl)piperazine scaffold and its analogs represent a promising

area of research for the development of new therapeutics. The studies highlighted in this guide

demonstrate that strategic chemical modifications can yield compounds with potent and

selective activity against a range of important biological targets, including cholinesterases,

monoamine oxidase-A, and opioid receptors.

Future research should focus on:

Systematic SAR studies: A more comprehensive and systematic exploration of the chemical

space around the 1-Methyl-4-(1,3-thiazol-2-yl)piperazine core is warranted to further refine

the structure-activity relationships for each biological target.

Pharmacokinetic and toxicological profiling: Promising lead compounds should be subjected

to detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies

to assess their drug-like properties and safety profiles.

In vivo efficacy in disease models: The most promising candidates should be evaluated in

relevant animal models of Alzheimer's disease, depression, and chronic pain to validate their

therapeutic potential.
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By continuing to explore the versatility of the thiazolylpiperazine scaffold, the scientific

community can pave the way for the discovery of novel and effective treatments for a variety of

debilitating diseases.

V. References
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement

of Opioidergic System in the Activity. Molecules. Available at: --INVALID-LINK--

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement

of Opioidergic System in the Activity. PubMed. Available at: --INVALID-LINK--

(PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives:

Involvement of Opioidergic System in the Activity. ResearchGate. Available at: --INVALID-

LINK--

Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as

Anticholinesterase Agents for Alzheimer's Disease. MDPI. Available at: --INVALID-LINK--

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as

Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: --INVALID-LINK--

Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. PMC.

Available at: --INVALID-LINK--

Antinociceptive activity of thiazole-containing cyclized DAMGO and Leu-(Met) enkephalin

analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK-

-

Synthesis and Evaluation of a New Series of Thiazolyl-pyrazoline Derivatives as

Cholinesterase Inhibitors. Turkish Journal of Pharmaceutical Sciences. Available at: --

INVALID-LINK--

Antinociceptive Activity of Thiazole-containing Cyclized DAMGO and Leu-(Met) Enkephalin

Analogs. PMC. Available at: --INVALID-LINK--

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation,

and molecular docking as selective MAO-A inhibitor. PubMed. Available at: --INVALID-LINK--

1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. Available at: --INVALID-LINK--

Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as

Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. PMC.

Available at: --INVALID-LINK--

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and

its Derivatives. PubMed. Available at: --INVALID-LINK--

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine

Derivatives as Selective MAO-A Inhibitors. MDPI. Available at: --INVALID-LINK--

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine

Derivatives as Selective MAO-A Inhibitors. OUCI. Available at: --INVALID-LINK--

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine

Derivatives as Selective MAO-A Inhibitors. PMC. Available at: --INVALID-LINK--

Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-

breast cancer agents: synthesis, biological evaluation and computational studies. PMC.

Available at: --INVALID-LINK--

MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. PubMed. Available

at: --INVALID-LINK--

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-

thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. PMC. Available at: --

INVALID-LINK--

Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis,

biological evaluation and molecular modelling. PubMed Central. Available at: --INVALID-

LINK--

1-[(4-methyl-1,3-thiazol-2-yl)acetyl]piperazine. SCBT. Available at: --INVALID-LINK--

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-

amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design,

Synthesis, and Evaluation. ResearchGate. Available at: --INVALID-LINK--

Synthesis and biological evaluation of some[3][10]-thiazin- 2- one and[3][10]-oxazin-2-one

derivatives. ResearchGate. Available at: --INVALID-LINK--

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.

Website. Available at: --INVALID-LINK--

Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating

Benzisoselenazolone Scaffold as Potential Antitumor Agents. PubMed. Available at: --

INVALID-LINK--

Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as

Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of

Nitrothiazole Moiety. PMC. Available at: --INVALID-LINK--

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

hydrochloride. EvitaChem. Available at: --INVALID-LINK--

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres

of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: --

INVALID-LINK--

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs

and Biologically Active Agents. MDPI. Available at: --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.mdpi.com/1420-3049/25/18/4312
https://www.mdpi.com/1420-3049/26/11/3350
https://www.mdpi.com/1420-3049/25/18/4312
https://www.mdpi.com/1420-3049/26/11/3350
https://www.benchchem.com/product/b070680?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine
and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. mdpi.com [mdpi.com]

4. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

5. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as
Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro
evaluation, and molecular docking as selective MAO-A inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine
Derivatives as Selective MAO-A Inhibitors [mdpi.com]

8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine
Derivatives as Selective MAO-A I… [ouci.dntb.gov.ua]

9. Antinociceptive activity of thiazole-containing cyclized DAMGO and Leu-(Met) enkephalin
analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

10. mdpi.com [mdpi.com]

11. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives:
Involvement of Opioidergic System in the Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Evolving Landscape of Thiazolylpiperazines: A
Comparative Efficacy Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070680#comparing-efficacy-of-1-methyl-4-1-3-
thiazol-2-yl-piperazine-analogs]
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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